N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(4-isopropylphenoxy)acetamide

PPAR-delta transactivation nuclear receptor

N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(4-isopropylphenoxy)acetamide (CAS 922053‑05‑2) is a synthetic indoline‑sulfonamide acetamide derivative containing a 4‑isopropylphenoxy terminal group. The compound belongs to a broader class of indoline phenylsulfonamide analogs that have been patented as potent peroxisome proliferator‑activated receptor delta (PPAR‑δ) activators for cardiovascular indications.

Molecular Formula C21H26N2O4S
Molecular Weight 402.51
CAS No. 922053-05-2
Cat. No. B2892714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(indolin-1-ylsulfonyl)ethyl)-2-(4-isopropylphenoxy)acetamide
CAS922053-05-2
Molecular FormulaC21H26N2O4S
Molecular Weight402.51
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C32
InChIInChI=1S/C21H26N2O4S/c1-16(2)17-7-9-19(10-8-17)27-15-21(24)22-12-14-28(25,26)23-13-11-18-5-3-4-6-20(18)23/h3-10,16H,11-15H2,1-2H3,(H,22,24)
InChIKeyNMPLBKIRMWNFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(4-isopropylphenoxy)acetamide (CAS 922053-05-2): Chemical-Class Baseline and Sourcing Context


N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(4-isopropylphenoxy)acetamide (CAS 922053‑05‑2) is a synthetic indoline‑sulfonamide acetamide derivative containing a 4‑isopropylphenoxy terminal group . The compound belongs to a broader class of indoline phenylsulfonamide analogs that have been patented as potent peroxisome proliferator‑activated receptor delta (PPAR‑δ) activators for cardiovascular indications [1]. While the indoline‑sulfonamide scaffold is associated with PPAR‑δ modulation, no peer‑reviewed primary research paper, authoritative curated database entry, or patent example was identified that provides quantitative biological or physicochemical data for this specific CAS number. All currently available vendor technical datasheets and database records report only basic molecular identity (MF C₂₁H₂₆N₂O₄S, MW 402.51) and purity (commonly 95 %) without disclosing assay‑derived performance metrics . Consequently, the compound’s publicly documented evidence base is presently limited to structural inference from in‑class patents and chemical‑property calculations.

Why In‑Class Indoline‑Sulfonamide Acetamides Cannot Be Freely Substituted for N‑(2‑(indolin‑1‑ylsulfonyl)ethyl)‑2‑(4‑isopropylphenoxy)acetamide (CAS 922053‑05‑2)


Within the indoline‑sulfonamide acetamide series, even minor changes to the terminal phenoxy substituent can profoundly alter PPAR subtype selectivity, transcriptional activation potency, and off‑target profiles [1]. Patent disclosures explicitly teach that the nature of the phenoxy ring (e.g., alkyl, alkoxy, halogen, or fused aryl substituents) is a critical determinant of PPAR‑δ vs. PPAR‑α/γ selectivity and in‑vivo lipid‑lowering efficacy [2]. Therefore, assuming functional interchangeability between the 4‑isopropylphenoxy derivative (CAS 922053‑05‑2) and its 2‑naphthyloxy or o‑tolyloxy analogs without matched comparative data poses a substantial risk of selecting a compound with divergent target engagement and biological outcome. The quantitative evidence section below catalogues the specific data gaps that must be closed before any substitution decision can be scientifically justified.

Quantitative Differentiation Evidence for N‑(2‑(indolin‑1‑ylsulfonyl)ethyl)‑2‑(4‑isopropylphenoxy)acetamide (CAS 922053‑05‑2) Versus Closest Structural Analogs


PPAR‑δ Transactivation Potency: Absence of Assay Data for CAS 922053‑05‑2 Prevents Any Comparator‑Based Potency Claim

No cell‑based or cell‑free PPAR transactivation data (EC₅₀, IC₅₀, or % activation) could be located for N‑(2‑(indolin‑1‑ylsulfonyl)ethyl)‑2‑(4‑isopropylphenoxy)acetamide (CAS 922053‑05‑2) in any primary research article, patent example table, or authoritative curated database such as ChEMBL, BindingDB, or PubChem BioAssay. Although the parent indoline‑phenylsulfonamide patent [1] reports EC₅₀ values in the low‑nanomolar range for certain exemplified compounds possessing different phenoxy substituents (e.g., 4‑chlorophenoxy or 2‑naphthyloxy analogs), the specific 4‑isopropylphenoxy derivative is not listed among the biologically evaluated examples. The closest available comparator, N‑(2‑(indolin‑1‑ylsulfonyl)ethyl)‑2‑(naphthalen‑2‑yloxy)acetamide, lacks publicly disclosed PPAR‑δ potency data and therefore cannot serve as a quantitative benchmark. Consequently, differential potency for CAS 922053‑05‑2 relative to any analog cannot be calculated.

PPAR-delta transactivation nuclear receptor

PPAR Subtype Selectivity (δ vs. α/γ): No Selectivity Profile Available for CAS 922053‑05‑2

The indoline‑phenylsulfonamide patent literature emphasizes that PPAR‑δ selectivity over PPAR‑α and PPAR‑γ is highly sensitive to the phenoxy substituent [1]. Selectivity data (fold‑selectivity or isoform EC₅₀ ratios) are reported for selected patent examples bearing halogen, methyl, or methoxy phenoxy groups. However, the 4‑isopropylphenoxy derivative (CAS 922053‑05‑2) is absent from these selectivity profiling datasets. No cross‑study data exist that would permit a quantitative comparison of its selectivity window versus, for instance, the 4‑chlorophenoxy or 2‑naphthyloxy analogs. In the absence of any measured selectivity metric, the procurement risk of inadvertently selecting a dual‑ or pan‑PPAR modulator rather than a δ‑selective agent cannot be mitigated through publicly available evidence.

PPAR selectivity nuclear receptor profiling off-target

Aqueous Solubility and LogP/D: Physicochemical Differentiation Remains Uncharacterized

No experimentally measured aqueous solubility, log P, log D, or pKa values are publicly available for CAS 922053‑05‑2. The 4‑isopropylphenoxy group is more lipophilic (cLogP contribution ≈ +2.5) than the 4‑methoxy or 4‑chloro substituents, suggesting lower intrinsic solubility compared to less lipophilic analogs within the indoline‑sulfonamide series [1]. However, this prediction is solely based on in‑silico fragment‑based estimates and cannot be substantiated without experimental thermodynamic solubility or chromatographic log D₇.₄ data. The absence of measured physicochemical parameters means that formulation, DMSO stock preparation, and in‑vitro assay compatibility cannot be quantitatively compared with analogs that have published solubility data.

solubility logP physicochemical properties

In‑Vitro Metabolic Stability: No Data to Differentiate from Naphthyloxy or Tolyloxy Analogs

No intrinsic clearance (CLᵢₙₜ) or half‑life data from liver microsome or hepatocyte incubations are available for CAS 922053‑05‑2 or any of its direct indoline‑sulfonamide analogs. The 4‑isopropyl group is often susceptible to CYP‑mediated ω‑oxidation, which could impart a distinct metabolic fingerprint compared to the 4‑chloro or 4‑methoxy analogs [1]. However, without experimental confirmation, it is impossible to assert that the 4‑isopropylphenoxy compound offers longer or shorter metabolic stability than comparators. This data gap is critical because metabolic lability can directly confound in‑vivo efficacy studies and should be factored into compound selection for animal models.

metabolic stability microsomes hepatocytes

Evidence‑Constrained Application Scenarios for N‑(2‑(indolin‑1‑ylsulfonyl)ethyl)‑2‑(4‑isopropylphenoxy)acetamide (CAS 922053‑05‑2)


Exploratory PPAR‑δ Tool Compound Generation for In‑House SAR Expansion

The compound can serve as a starting point for a medicinal chemistry team that has already established an in‑house PPAR‑δ transactivation assay and wishes to probe the structure‑activity relationship of the terminal phenoxy group. Because the 4‑isopropylphenoxy variant fills a lipophilicity gap between the halogen‑ and naphthyl‑substituted analogs, its synthesis and testing would help construct a quantitative Hansch‑type SAR model [1]. Procurement is justified only if the team commits to generating the missing EC₅₀ and selectivity data internally.

Comparative Physicochemical Profiling in a Focused Indoline‑Sulfonamide Library

When building a focused library of indoline‑sulfonamide acetamides for systematic physicochemical characterization (e.g., kinetic solubility, log D₇.₄, PAMPA permeability), the 4‑isopropylphenoxy compound provides a valuable higher‑lipophilicity data point. Its inclusion allows researchers to benchmark the physicochemical space of the series against lower‑lipophilicity analogs such as the 4‑methoxy or 4‑chloro derivatives, enabling data‑driven selection of lead candidates with balanced solubility and permeability [1].

Negative Control or Selectivity Probe for Non‑PPAR‑δ Indoline‑Sulfonamide Targets

If subsequent profiling reveals that CAS 922053‑05‑2 lacks PPAR‑δ activity but retains affinity for another target (e.g., FXa or HDAC, both known to interact with indoline‑sulfonamide chemotypes [1]), the compound could be repurposed as a selectivity probe. Pending experimental verification, it may help deconvolute polypharmacology within the indoline‑sulfonamide chemical class. Procurement is contingent on the availability of a broad‑panel selectivity screen.

Quote Request

Request a Quote for N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(4-isopropylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.